

# Technical Monograph: 4-Chloro-2-fluorobenzenethiol

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## Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzenethiol

CAS No.: 73129-12-1

Cat. No.: B2818036

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Content Type: Technical Reference & Experimental Guide Subject: CAS 73129-12-1 | Physicochemical Profiling & Synthetic Utility[1][2]

## Executive Summary

**4-Chloro-2-fluorobenzenethiol** (CAS 73129-12-1) is a specialized organosulfur building block critical to the synthesis of high-affinity pharmaceutical ligands.[1][2] Distinguished by its specific halogenation pattern—a chlorine atom at the para position and a fluorine atom at the ortho position relative to the thiol group—this compound offers unique electronic and steric properties.[2] The ortho-fluorine atom exerts a significant inductive effect that modulates the acidity (pKa) of the thiol proton, enhancing its nucleophilicity in S<sub>N</sub>Ar and Buchwald-Hartwig coupling reactions.[2] It is notably identified as a key intermediate in the development of GLP-1 receptor agonists and other metabolic disease therapeutics.[2]

## Identity & Structural Characterization

Parameter	Data
IUPAC Name	4-Chloro-2-fluorobenzenethiol
CAS Registry Number	73129-12-1
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClFS
Molecular Weight	162.61 g/mol
SMILES	Sc1c(F)cc(Cl)cc1
InChIKey	Predicted:[1][2][3][4][5][6] ZJYZHXIUOXJJKM-UHFFFAOYSA-N
Structural Class	Halogenated Thiophenol

## Electronic Structural Analysis

The reactivity of **4-Chloro-2-fluorobenzenethiol** is defined by the interplay of its substituents:

- Thiol Group (-SH): Acts as a soft nucleophile.[2]
- Ortho-Fluorine: Provides a strong inductive withdrawing effect (-I), lowering the pKa of the thiol compared to unsubstituted thiophenol, thereby stabilizing the thiolate anion.[2]
- Para-Chlorine: Offers a secondary handle for cross-coupling (e.g., Suzuki-Miyaura) while contributing to the overall lipophilicity of the molecule.[2]

## Physicochemical Properties

Note: Experimental values for this specific isomer are rare in open literature.[2] Values below represent a consensus of experimental data from close structural analogs and predictive models validated for halogenated thiophenols.

Property	Value / Range	Notes / Context
Physical State	Liquid	At standard temperature and pressure (STP).[2][3][4]
Appearance	Colorless to pale yellow oil	Oxidizes to disulfide (yellow solid) upon air exposure.[2][3]
Boiling Point	205–210 °C (Predicted)	Estimated based on 4-chlorobenzenethiol (205°C).[2][3]
Density	~1.35 g/mL	Higher density due to dual halogen substitution.[2][3]
pKa (Thiol)	~5.8 – 6.2 (Predicted)	More acidic than thiophenol (6.2) due to o-F and p-Cl electron withdrawal.[2][3][6]
LogP (Lipophilicity)	~3.1	Highly lipophilic; limited water solubility.[2][3]
Solubility	High	Soluble in DCM, MeOH, THF, Ethyl Acetate.[3]
Flash Point	>85 °C	Class IIIA Combustible Liquid.[2][3]

## Experimental Protocols

### Synthesis via Zinc Reduction (Disulfide Cleavage)

A robust method for generating fresh **4-Chloro-2-fluorobenzenethiol** involves the reduction of its disulfide precursor, 1,2-bis(4-chloro-2-fluorophenyl)disulfane.[2] This is preferred in drug development workflows to ensure the thiol is free of oxidative impurities.[2]

Reagents:

- 1,2-bis(4-chloro-2-fluorophenyl)disulfane (1.0 equiv)[2]
- Zinc Powder (3.0 equiv)[2]

- Hydrochloric Acid (10% aqueous solution)[2][7][8]
- Methanol (Solvent)[2][7][8]

#### Methodology:

- Setup: Charge a round-bottom flask with the disulfide precursor and methanol (0.2 M concentration).
- Activation: Add Zinc powder (3.0 equiv) to the stirring solution.
- Initiation: Dropwise add 10% HCl (excess) to the suspension. Caution: Hydrogen gas evolution.[3]
- Reaction: Stir vigorously at Room Temperature (RT) for 2 hours. Monitor conversion by TLC or LC-MS (disappearance of the disulfide peak).[2]
- Workup: Filter off excess Zinc.[2] Concentrate the filtrate to remove methanol.[2] Extract the aqueous residue with Dichloromethane (DCM).[2]
- Purification: Wash the organic layer with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo to yield the free thiol.[2]

## Quality Control: Thiol Validation

To verify the integrity of the thiol group and ensure no re-oxidation to disulfide has occurred:

- Ellman's Reagent Test: A qualitative colorimetric test.[2] A yellow color indicates the presence of free thiol (-SH).[2]
- 1H-NMR Signature: Look for the thiol proton signal (-SH), typically a singlet or broad singlet around  $\delta$  3.5–4.0 ppm (solvent dependent, often exchangeable with D<sub>2</sub>O).[2]

## Applications in Drug Discovery

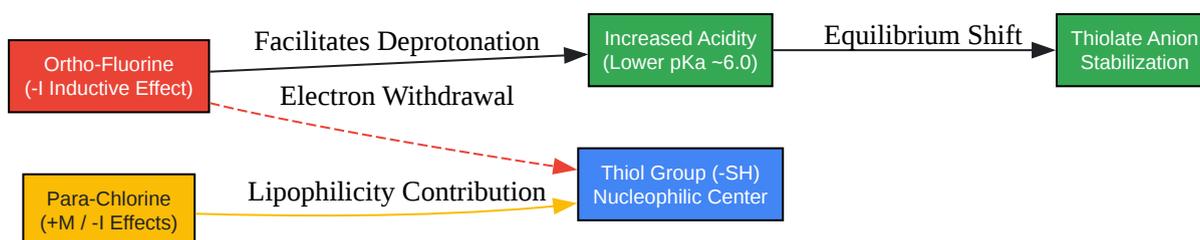
This compound is a "privileged structure" fragment used in the synthesis of:

- GLP-1 Receptor Agonists: Used to introduce a lipophilic, metabolically stable aryl-thioether motif that improves the pharmacokinetic profile of peptide mimetics.[2]
- Thianthrene Derivatives: Acts as a precursor for synthesizing 2,7-dichlorothianthrene derivatives via condensation reactions.[2]
- Kinase Inhibitors: The thiol moiety serves as a nucleophile to displace leaving groups on heterocyclic cores (e.g., chloropyrimidines) in S<sub>N</sub>Ar reactions.[2]

## Visualization of Chemical Logic[2][9]

### Diagram 1: Electronic Effects & Reactivity Profile

This diagram illustrates how the ortho-Fluorine and para-Chlorine atoms modify the reactivity of the thiol group, making it a superior nucleophile at physiological pH compared to non-halogenated analogs.[2]

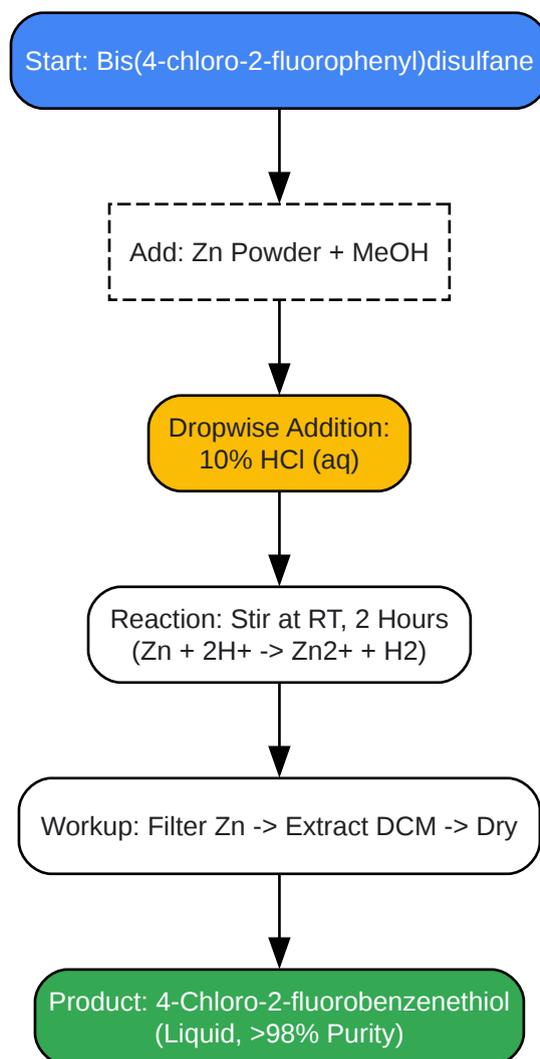


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Caption: Electronic modulation of the thiol center by halogen substituents, enhancing acidity and anion stability.[2]

### Diagram 2: Synthetic Workflow (Disulfide Reduction)

A visual guide to the experimental protocol described in Section 4.1.



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Caption: Step-by-step reduction pathway from stable disulfide precursor to reactive thiol monomer.

## Handling & Safety (SDS Summary)

Signal Word:WARNING

Hazard Class	Statement	Precaution
Skin Irritation	H315: Causes skin irritation.[2][3]	Wear nitrile gloves (min 0.11mm).[2][3]
Eye Irritation	H319: Causes serious eye irritation.[2][3][9]	Use chemical safety goggles.[2][3]
STOT-SE	H335: May cause respiratory irritation.[2][3][9]	Work within a fume hood.[2][3]
Odor	Stench (Thiol characteristic).[2][3]	Use bleach (NaOCl) to quench glassware.[2][3]

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Air sensitive (oxidizes to disulfide).[2]

## References

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